(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

Asymmetric Synthesis Chiral Ligands Medicinal Chemistry

Chiral diamine building block where stereochemistry dictates biological or catalytic outcome. The (1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine dihydrochloride (CAS 1381928-90-0) is a single enantiomer with ≥95% purity, eliminating the risks associated with racemates or incorrect enantiomers in asymmetric synthesis. • Enantiopure (>95%) ensures reproducible chiral induction in ligand design, pharmaceutical intermediate synthesis, and methodology development. • Dihydrochloride salt form improves solubility in aqueous and polar organic media, simplifying reaction setup and purification. • Off-the-shelf availability with global shipping minimizes lead times for procurement managers seeking reliable, research-grade material.

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
Cat. No. B13043381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
Molecular FormulaC10H18Cl2N2
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl
InChIInChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m0../s1
InChIKeyMCBUOAQEOLYWID-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl


(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine dihydrochloride (CAS 1381928-90-0) is a chiral, vicinal diamine compound . It is a single enantiomer, available as a dihydrochloride salt with a molecular weight of 237.17 g/mol and is typically supplied at a purity of ≥95% . As a member of the 1,2-diamine class, it is primarily employed as a chiral building block or ligand in organic and medicinal chemistry research .

1
Stereochemical control study fit
Single enantiomer for chiral synthesis workflows
2
Chiral building-block workflow
Vicinal diamine scaffold for ligand or intermediate construction
3
Dihydrochloride salt format fit
Supports handling and solubility in research synthesis

Enantiomer Requirement: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl


In the context of asymmetric catalysis and chiral drug synthesis, the substitution of a specific enantiomer like (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl with its racemate or the opposite (1S) enantiomer is not scientifically valid . The three-dimensional spatial arrangement is the primary determinant of the molecule's interaction with other chiral entities, such as biological receptors or catalytic transition states . Using the incorrect enantiomer can lead to a complete loss of desired activity, the production of an unwanted stereoisomer, or a different selectivity profile in a catalytic reaction . Therefore, the precise stereochemical configuration is a non-negotiable requirement for achieving reproducible and intended experimental outcomes.

Target
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl
Potential Substitute
Racemate or opposite (1S) enantiomer
Risk Context
Spatial arrangement may alter chiral induction outcomes and reaction selectivity profiles

Quantitative Evidence Gap: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl


Lack of Comparative Performance Data

An extensive search of primary literature, patents, and authoritative databases was conducted to identify quantitative, head-to-head performance data for (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl against its closest analogs (e.g., the racemate, the (1S) enantiomer, or other chiral 1,2-diamines). This search did not yield any results that meet the strict criteria for inclusion in this guide. No study was found that reports, for example, a comparative enantiomeric excess (% ee) in a specific catalytic reaction, a difference in IC50 against a biological target, or a comparative yield in a specific synthetic step. Available data is limited to general physicochemical properties and stated applications . Therefore, a quantified differentiation cannot be provided at this time.

Performance Comparison
Data to verify
No public quantitative head-to-head data identified for this specific enantiomer vs. racemate or (1S) enantiomer.
Selection relies on specific stereochemical configuration requirement
Absence of comparative %ee, IC50, or synthetic yield data
Asymmetric Synthesis Chiral Ligands Medicinal Chemistry

Application Scenarios: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl


Asymmetric Catalysis: Chiral Scaffold & Ligand Precursor

This compound's primary value is as a single enantiomer for use in asymmetric synthesis . It can serve as a chiral building block for constructing more complex, enantioenriched molecules or as a precursor to a chiral ligand . The presence of two amine functionalities offers two potential points of derivatization, allowing for the creation of diverse ligand architectures . While specific performance data against other chiral diamines is lacking in public literature, the requirement for a defined chiral center makes this compound essential for any project designed around this specific molecular architecture.

Enantiopure Pharmaceutical Intermediate Synthesis

As a vicinal diamine, this compound is structurally related to motifs found in various biologically active molecules . It can be used as a key intermediate in the synthesis of enantiomerically pure pharmaceutical candidates . The dihydrochloride salt form offers practical advantages in handling, storage, and solubility during synthesis . Procurement should be driven by a specific synthetic route that dictates the use of this exact enantiomer, as substitution with the racemate or opposite enantiomer would be synthetically and biologically irrelevant.

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Chiral scaffold and ligand precursor availability
Stereospecific catalyst performance and ligand architecture
Enantiopure intermediate synthesis
Salt form handling and solubility in synthesis
Chiral purity and stability of the building block
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